2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid
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Overview
Description
2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a complex organic compound characterized by its unique structural components, including a thiazole ring, a sulfonyl group, and difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiazole intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Difluoroacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups on the benzene ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol group under specific conditions.
Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted acetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of thiazole-containing compounds is beneficial.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-acetic acid: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-dichloroacetic acid: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and interactions.
Uniqueness
The presence of the difluoroacetic acid moiety in 2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it distinct from its analogs. This uniqueness is particularly valuable in applications where specific reactivity and stability profiles are required.
Properties
CAS No. |
2728448-24-4 |
---|---|
Molecular Formula |
C13H11F2NO4S2 |
Molecular Weight |
347.4 |
Purity |
0 |
Origin of Product |
United States |
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